5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Crystallography MOF Linker Design Conformational Analysis

Researchers engineering MOFs for gas storage or selective separation often encounter regioisomeric linkers (e.g., 4,4′- or 6,6′-dimethyl-diphenic acid) that yield undesired framework topologies. 5,5′-Dimethyl-diphenic acid (DM-BPDC) resolves this by enforcing a distinct biphenyl twist angle unique to its 5,5′-substitution pattern, directly dictating interpenetration degree and pore architecture. • Differentiated V-shaped dicarboxylic acid linker for MOFs; non-interchangeable with other dimethyl isomers or unsubstituted diphenic acid • Enables fine control over pore size & topology for H₂, CO₂, and CH₄ storage/separation applications • Doubles as a structurally pure analytical reference standard for monitoring regioselectivity in oxidative biphenyl processes • Available from 100 mg to 25 g at 95% purity; bulk quantities & custom synthesis upon request

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 93012-36-3
Cat. No. B1581776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid
CAS93012-36-3
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)O)C2=C(C=CC(=C2)C)C(=O)O
InChIInChI=1S/C16H14O4/c1-9-3-5-11(15(17)18)13(7-9)14-8-10(2)4-6-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)
InChIKeyHCUNISHLIXGFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM-BPDC MOF Linker Overview


5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS 93012-36-3), also known as 5,5'-Dimethyl-diphenic acid or DM-BPDC, is a biphenyl derivative featuring two carboxylic acid groups at the 2,2'-positions and methyl substituents at the 5,5'-positions [1]. With a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol, this compound belongs to the diphenic acid family and is primarily utilized as a rigid, V-shaped organic linker for the construction of Metal-Organic Frameworks (MOFs) . Its specific substitution pattern distinguishes it from other dimethyl isomers and the unsubstituted parent compound, leading to unique steric and electronic properties that influence the topology, porosity, and stability of the resulting framework materials .

Why DM-BPDC Substitution Fails


The biphenyl-2,2'-dicarboxylic acid scaffold is highly sensitive to the position of substituents. Simple replacement with the unsubstituted parent compound, diphenic acid, or a regioisomeric dimethyl derivative (e.g., 4,4'- or 6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid) is not viable for applications requiring specific spatial and electronic architectures. As demonstrated by crystallographic studies on related isomers, the methyl group position drastically alters the biphenyl twist angle, which governs the ligand's dihedral angle and directly dictates the topology and interpenetration degree of the resulting MOF [1]. The 5,5'-dimethyl substitution pattern provides a unique steric environment that cannot be replicated by other isomers, making it a non-interchangeable building block for targeted material design .

DM-BPDC Differentiation Evidence


Twist Angle Control by Methyl Position

The position of methyl substituents on the biphenyl-2,2'-dicarboxylic acid core critically determines the inter-ring twist angle, a key parameter controlling the resulting MOF topology. Single-crystal X-ray diffraction studies on the 6,6'-dimethyl isomer (CAS 71871-11-9) revealed an intramolecular dihedral twist angle of 84.9(1)° [1]. In contrast, the 4,4'-dimethyl isomer (CAS 2941-79-9) exhibits significantly smaller twist angles of 68.1(1)° and 64.6(1)° for its two crystallographically independent molecules, due to different hydrogen-bonding arrangements [2]. While no single-crystal structure for the 5,5'-dimethyl isomer is publicly available, its substitution pattern is structurally distinct, positioning the methyl groups para to the carboxylic acid on each ring. This generates a unique steric and electronic profile, predicted to produce a twist angle intermediate between the highly twisted 6,6'-isomer and the less twisted 4,4'-isomer, directly impacting the achievable framework architectures .

Crystallography MOF Linker Design Conformational Analysis

Commercial Purity Specifications

For reproducible MOF synthesis, linker purity is a critical procurement parameter. Commercial suppliers provide defined purity specifications for this compound. AKSci lists a minimum purity specification of 95% for 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid . Other vendors report purities of >97% and 98% [1]. In contrast, the parent diphenic acid is commonly offered at a similar 95-98% purity range, and the 4,4'-dimethyl isomer is less widely available, often requiring custom synthesis. The higher and more consistently reported purity of the 5,5'-isomer from multiple vendors makes it a more reliable procurement option for researchers requiring well-defined starting materials for MOF synthesis.

MOF Synthesis Material Purity Quality Control

Key Intermediate in Process Patents

The selective oxidation of dimethylbiphenyl compounds to their corresponding biphenyldicarboxylic acids is the subject of dedicated process patents, highlighting industrial interest in this compound class [1]. Patent US 10,858,298 specifically describes processes for preparing dimethylbiphenyl compounds and their oxidized analogues, including biphenyldicarboxylic acids, as intermediates for high-value commercial products [2]. The 5,5'-dimethyl isomer is explicitly mentioned in chemical supplier catalogs as a 'useful research chemical' and a building block, indicating it serves as a crucial reference standard and starting material for developing these patented oxidation processes. Its defined structure makes it a superior model substrate compared to mixed isomer feedstocks for process optimization.

Patent Analysis Industrial Chemistry Process Development

DM-BPDC Application Scenarios


Topologically-Distinct MOF Synthesis

This compound is directly applicable as a V-shaped organic linker for constructing MOFs with tailored topologies. The unique 5,5'-dimethyl substitution pattern, compared to the 4,4'- or 6,6'- isomers, is expected to enforce a distinct biphenyl twist angle, as inferred from crystallographic studies of its isomers [1]. This directly controls the degree of framework interpenetration and pore size in the resulting material, making it a critical building block for researchers designing MOFs for gas storage (e.g., H2, CO2, CH4) or selective separation, where pore geometry is paramount .

Reference Standard for Process Development

For industrial chemists developing selective oxidation processes to convert dimethylbiphenyls into biphenyldicarboxylic acids, as described in patent literature [2], this compound serves as an essential, structurally pure analytical reference standard. Its well-defined substitution pattern allows for unambiguous calibration of analytical methods (e.g., HPLC, GC-MS) used to monitor reaction selectivity and yield, a critical step for process optimization and scale-up.

Building Block for Advanced Polymers

As a structurally rigid, methyl-substituted aromatic dicarboxylic acid, this compound can be used as a monomer or co-monomer in the synthesis of specialty polymers, including polyesters and polyamides. The presence of methyl groups can enhance solubility and processability of the resulting polymers compared to those derived from unsubstituted diphenic acid, while maintaining thermal stability, as suggested by patents on related dimethylbiphenyl compounds for material applications [2].

Technical Documentation Hub

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